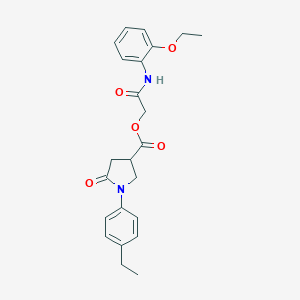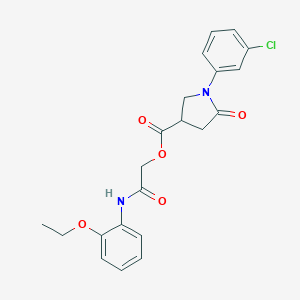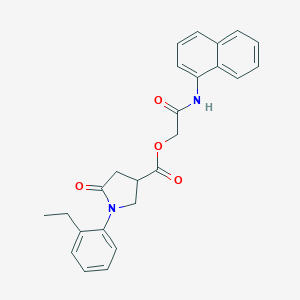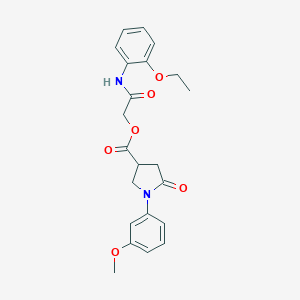![molecular formula C16H16BrNO4 B270961 N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270961.png)
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BMF-7, is a chemical compound that has recently gained attention in scientific research for its potential use in the treatment of various diseases. BMF-7 has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.
作用機序
The mechanism of action of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cell survival. This compound has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. These findings suggest that this compound may have potential as a targeted therapy for diseases that involve dysregulation of these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. These findings suggest that this compound may have potential as a therapeutic agent for diseases that involve inflammation, cancer, and neurodegeneration.
実験室実験の利点と制限
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in preclinical studies. This compound also has a relatively low molecular weight, which may make it easier to administer in vivo. However, there are also some limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation is that its efficacy and safety have not yet been tested in clinical trials, which may limit its potential for clinical translation.
将来の方向性
There are several future directions for research on N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to optimize its efficacy and safety through the use of structure-activity relationship studies. Additionally, future studies could investigate the potential of this compound as a combination therapy with other anti-inflammatory, anti-cancer, or neuroprotective agents. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, which may pave the way for its clinical translation.
合成法
The synthesis of N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 4-bromo-2-methoxybenzaldehyde with cyclohexanone in the presence of sodium hydroxide and acetic acid to obtain 4-bromo-2-methoxyphenylcyclohexanone. This intermediate is then treated with hydroxylamine hydrochloride to form 4-bromo-2-methoxyphenylcyclohexanone oxime, which is subsequently cyclized with acetic anhydride to produce this compound.
科学的研究の応用
N-(4-bromo-2-methoxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied extensively for its potential therapeutic applications. In preclinical studies, this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also shown promising results as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
特性
分子式 |
C16H16BrNO4 |
|---|---|
分子量 |
366.21 g/mol |
IUPAC名 |
N-(4-bromo-2-methoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C16H16BrNO4/c1-21-12-6-8(17)2-3-10(12)18-15(19)13-7-4-9-11(5-7)22-16(20)14(9)13/h2-3,6-7,9,11,13-14H,4-5H2,1H3,(H,18,19) |
InChIキー |
JSIHZHKCOSRVTO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
正規SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2C3CC4C2C(=O)OC4C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270893.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270896.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)


